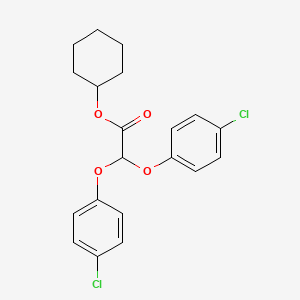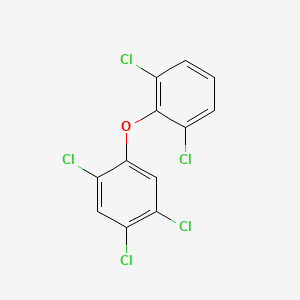
2,2',4,5,6'-Pentachlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,4,5,6’-Pentachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H5Cl5O. It is known for its high degree of chlorination, which imparts unique chemical and physical properties. This compound is part of a larger group of chlorinated diphenyl ethers, which have been studied for their environmental persistence and potential biological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,5,6’-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of 2,2’,4,5,6’-Pentachlorodiphenyl ether follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring to ensure consistent product quality. Safety measures are also in place to handle the toxic nature of chlorine gas and the resulting chlorinated compounds .
化学反応の分析
Types of Reactions
2,2’,4,5,6’-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products
The major products formed from these reactions include various hydroxylated, dechlorinated, and substituted diphenyl ethers. These products can have different physical and chemical properties compared to the parent compound .
科学的研究の応用
2,2’,4,5,6’-Pentachlorodiphenyl ether has been studied extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its role in environmental health.
Industry: Used in the production of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of 2,2’,4,5,6’-Pentachlorodiphenyl ether involves its interaction with biological molecules. It can bind to and activate or inhibit various enzymes and receptors. The compound’s high degree of chlorination allows it to persist in the environment and bioaccumulate in living organisms. This persistence can lead to long-term biological effects, including disruption of endocrine function and other toxicological impacts .
類似化合物との比較
2,2’,4,5,6’-Pentachlorodiphenyl ether can be compared with other chlorinated diphenyl ethers, such as:
2,2’,4,4’,5-Pentachlorodiphenyl ether: Similar in structure but with different chlorine substitution patterns.
2,2’,4,4’,6-Pentachlorodiphenyl ether: Another isomer with a different arrangement of chlorine atoms.
2,2’,3,4,4’-Pentachlorodiphenyl ether: Differing in the position of chlorine atoms on the aromatic rings.
These compounds share some chemical properties but can have different biological and environmental effects due to their structural differences. The unique arrangement of chlorine atoms in 2,2’,4,5,6’-Pentachlorodiphenyl ether contributes to its specific reactivity and persistence .
特性
CAS番号 |
130892-67-0 |
|---|---|
分子式 |
C12H5Cl5O |
分子量 |
342.4 g/mol |
IUPAC名 |
1,2,4-trichloro-5-(2,6-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-2-1-3-7(14)12(6)18-11-5-9(16)8(15)4-10(11)17/h1-5H |
InChIキー |
BOJBTUWEQMUWHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



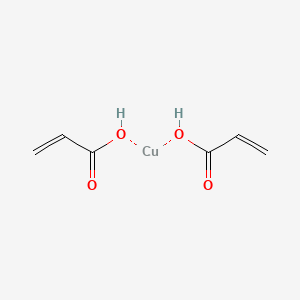
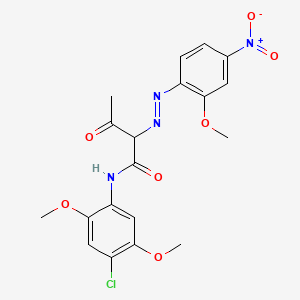
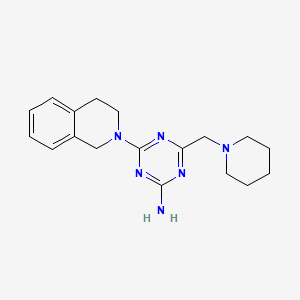
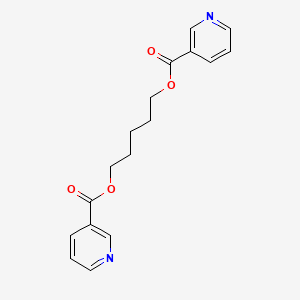

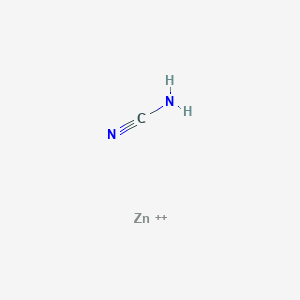
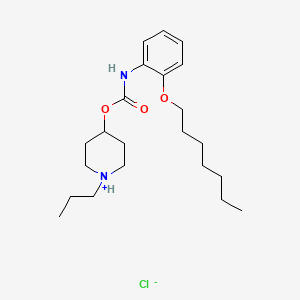

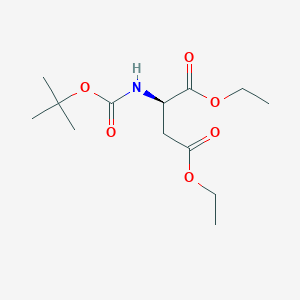

![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)

